Fmoc-D-Gln(Trt)-OH
Description
Overview of Fmoc-D-Gln(Trt)-OH as a Specialized Amino Acid Derivative
This compound is a protected amino acid building block designed for efficient incorporation into peptide sequences via solid-phase peptide synthesis (SPPS) bachem.comiris-biotech.de. The Fmoc group serves as a temporary protecting group for the alpha-amino terminus, which is readily removed under mild basic conditions (e.g., piperidine) bachem.comaltabioscience.comnih.govscielo.org.mx. This orthogonality is a cornerstone of Fmoc-based SPPS, allowing for selective deprotection and sequential addition of amino acids iris-biotech.denih.gov. The trityl (Trt) group is a bulky, acid-labile protecting group commonly employed for the amide side chain of glutamine (Gln) and asparagine (Asn) nih.govadvancedchemtech.compeptide.commdpi.comsigmaaldrich.com. Its primary role is to prevent unwanted side reactions, such as dehydration of the amide to a nitrile, during peptide coupling and activation steps advancedchemtech.com. The D-configuration indicates that this derivative is the stereoisomer of the naturally occurring L-glutamine. This specific stereochemistry is critical for conferring unique properties to the resulting peptides biopharmaspec.comjpt.comresearchgate.netmdpi.commdpi.commdpi.comnih.gov.
The chemical structure of this compound is characterized by:
Fmoc Group: 9-fluorenylmethoxycarbonyl, protecting the alpha-amino group.
D-Glutamine: The amino acid backbone in its D-enantiomeric form.
Trityl Group: Triphenylmethyl, protecting the carboxamide side chain of glutamine.
Carboxylic Acid: The free carboxyl group, ready for activation and coupling.
Key properties include a molecular weight of approximately 610.70 g/mol and an optical activity, typically measured as [α]22/D +13.4° in DMF sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. The compound is generally supplied as a white to off-white powder abbexa.comottokemi.com. Its suitability for Fmoc SPPS is well-established, and it exhibits good solubility in common peptide synthesis solvents like dimethylformamide (DMF) advancedchemtech.compeptide.comsigmaaldrich.com.
Significance of D-Amino Acids in Peptide Science
The incorporation of D-amino acids into peptide sequences, as opposed to the naturally abundant L-amino acids, offers significant advantages in peptide science and drug development biopharmaspec.comjpt.comresearchgate.netmdpi.commdpi.commdpi.comnih.gov. One of the most prominent benefits is enhanced resistance to proteolytic degradation biopharmaspec.commdpi.commdpi.comnih.govresearchgate.net. Endogenous proteases, which are highly specific for L-amino acid substrates, are largely unable to cleave peptide bonds formed with D-amino acids. This increased stability leads to longer half-lives in biological systems, improving pharmacokinetic profiles and therapeutic efficacy biopharmaspec.comjpt.comnih.govresearchgate.net.
Historical Context of Fmoc Solid-Phase Peptide Synthesis (SPPS) and the Role of Protected Amino Acids
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the ability to synthesize peptides bachem.commdpi.compeptide.comresearchgate.net. The initial development focused on the tert-butyloxycarbonyl (Boc) protecting group strategy, which required harsh acidic conditions (e.g., trifluoroacetic acid, TFA) for both side-chain deprotection and final cleavage from the resin bachem.comaltabioscience.comnih.gov. This often led to incomplete deprotection or side reactions, limiting the synthesis of complex or modified peptides altabioscience.comnih.gov.
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 marked a significant advancement altabioscience.compeptide.comnih.gov. Fmoc chemistry utilizes a base-labile protecting group for the alpha-amino terminus, which is removed by mild bases like piperidine (B6355638), and acid-labile groups for side-chain protection (e.g., tert-butyl, Trt) iris-biotech.dealtabioscience.comnih.gov. This "orthogonal" protection strategy, where the temporary and permanent protecting groups are removed under distinct chemical conditions, offers greater flexibility and milder reaction conditions iris-biotech.dealtabioscience.comnih.gov. The widespread adoption of Fmoc SPPS, particularly from the late 1970s onwards, is attributed to its compatibility with a broader range of peptide modifications, ease of automation, and the ability to monitor synthesis progress via UV absorption of the cleaved Fmoc group altabioscience.comnih.govnih.gov. The availability of highly pure, commercially produced Fmoc-protected amino acid derivatives has further solidified its position as the method of choice in both academic and industrial settings altabioscience.comnih.gov.
Research Scope and Focus on Advanced Applications of this compound
The research scope involving this compound is primarily focused on its application in the synthesis of peptides with tailored properties for advanced research and potential therapeutic development. Its inclusion allows for the strategic introduction of D-glutamine residues into peptide sequences. This is particularly relevant in areas such as:
Peptidomimetics: Designing peptide analogs that mimic the structure and function of natural peptides but possess improved stability, bioavailability, and altered receptor interactions mdpi.comresearchgate.netptfarm.pl. The D-configuration of glutamine can contribute to the structural rigidity and resistance to enzymatic breakdown in these peptidomimetics.
Therapeutic Peptide Development: Synthesizing peptide-based drugs with enhanced resistance to proteolysis and prolonged in vivo half-lives. Examples include D-amino acid-containing peptides with antimicrobial, analgesic, or immunomodulatory activities biopharmaspec.commdpi.comnih.gov.
Biomaterials: Creating novel peptide-based materials where specific amino acid sequences and stereochemistries are crucial for self-assembly, structural integrity, and functional properties nih.gov.
Structure-Activity Relationship (SAR) Studies: Investigating the impact of D-amino acid incorporation on peptide conformation, receptor binding, and biological activity by comparing synthesized peptides with their L-amino acid counterparts.
Research findings often highlight the successful synthesis of peptides containing D-Gln(Trt) residues, demonstrating high purity and yield, which are critical for downstream biological evaluation advancedchemtech.comajpamc.com. Studies may focus on the specific role of the D-Gln(Trt) residue in influencing peptide folding, stability against specific enzymes, or interaction with target molecules. For instance, the use of D-amino acids has been shown to improve the selectivity of certain drug classes and enhance the stability of peptide hydrogelators nih.gov. The precise incorporation of this compound enables researchers to explore these complex structure-function relationships, pushing the boundaries of peptide chemistry and its therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGICUODAOGOMO-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647444 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200623-62-7 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Fmoc-N'-trityl-D-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Fmoc D Gln Trt Oh and Its Integration in Peptide Synthesis
Integration of Fmoc-D-Gln(Trt)-OH into Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of this compound into a growing peptide chain during SPPS depends on its coupling efficiency and reaction kinetics, which are significantly influenced by the chosen solvent system.
The coupling of this compound to the N-terminus of the growing peptide chain on the solid support is a critical step in SPPS. The efficiency of this reaction is influenced by several factors, including the activating agent, the base, the reaction time, and the temperature. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in combination with an additive like OxymaPure®. rsc.org Uronium/aminium-based reagents such as HATU are also widely used. embrapa.br
The kinetics of the coupling reaction can be affected by the steric hindrance of both the incoming amino acid and the N-terminal amino acid of the peptide chain. While this compound is a relatively bulky amino acid derivative, its coupling is generally efficient under standard SPPS conditions. However, for difficult couplings, extending the reaction time or increasing the temperature may be necessary. chemrxiv.org Microwave-assisted SPPS can also enhance the coupling efficiency, although care must be taken to avoid epimerization, especially with sensitive amino acids like histidine. amazonaws.com
The choice of solvent is paramount in SPPS as it affects resin swelling, reagent solubility, and reaction rates. rsc.org N,N-dimethylformamide (DMF) has traditionally been the solvent of choice due to its excellent solvating properties. tandfonline.com However, due to safety and environmental concerns, there is a growing interest in finding greener alternatives.
Studies have explored various solvent systems to replace DMF. For instance, a mixture of triethyl phosphate (B84403) (TEP) and dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective green solvent for SPPS. tandfonline.com In this system, Fmoc-Gln(Trt)-OH exhibited significantly enhanced solubility compared to TEP alone. tandfonline.com Other binary solvent mixtures, such as those containing anisole, ethyl acetate (B1210297) (EtOAc), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) with DMSO, have also been investigated. chemrxiv.orgpolypeptide.com The solubility of Fmoc-Gln(Trt)-OH was found to be a key factor in evaluating these alternative solvents. chemrxiv.org
| Solvent System | Observation | Reference |
| DMF | Traditional solvent with good solvating properties. | tandfonline.com |
| TEP/DMSO (3:1) | Enhanced solubility of Fmoc-Gln(Trt)-OH to 0.9 M. | tandfonline.com |
| Anisole/DMSO (17:3) | Identified as an ideal mixture for coupling reactions. | chemrxiv.org |
| EtOAc/DMSO (9:1) | Showed minimal aspartimide side-product formation. | chemrxiv.org |
| 2-MeTHF/DMSO (9:1) | Showed minimal aspartimide side-product formation but indicated inefficient Fmoc-cleavage. | chemrxiv.org |
The optimization of the solvent system for coupling this compound involves a balance between reagent solubility, resin swelling, reaction kinetics, and the minimization of side reactions. The ideal solvent or solvent mixture should facilitate complete and rapid coupling while being environmentally benign.
Coupling Efficiency and Reaction Kinetics with this compound
Reagent Selection for Enhanced Coupling
The activation of the carboxylic acid of this compound is a pivotal step for the formation of a peptide bond. The choice of coupling reagent significantly influences the reaction kinetics and the potential for side reactions, such as racemization.
Carbodiimide (B86325) Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic carbodiimide coupling reagents. peptide.com While effective, their use can lead to the formation of an insoluble N-acylurea byproduct, which can complicate purification, particularly in solution-phase synthesis. peptide.com In solid-phase peptide synthesis (SPPS), DIC is often preferred as its urea (B33335) byproduct is more soluble and can be washed away. peptide.com To mitigate the risk of racemization, carbodiimide reactions are almost always performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). issuu.com These additives react with the activated amino acid to form an active ester, which then couples to the free amine with a reduced risk of racemization. peptide.com For certain challenging couplings, such as with Fmoc-Cys(Trt)-OH, the combination of DIC and HOBt remains a preferred method to minimize racemization. bachem.com
Onium Salt-Based Reagents: In recent years, phosphonium (B103445) and aminium/uronium salt-based reagents have gained widespread popularity due to their high efficiency and the low incidence of side reactions. bachem.com Common examples include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : A highly efficient coupling reagent that converts the Fmoc-amino acid into an OBt active ester. peptide.comchempep.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : Another potent phosphonium salt-based reagent. chempep.comrsc.org
These reagents require the presence of a non-nucleophilic base, with N,N-diisopropylethylamine (DIPEA) being commonly used. bachem.comchempep.com However, caution is advised as DIPEA has been shown to induce racemization in some cases, and the use of a weaker base like collidine has been suggested as an alternative. chempep.com For particularly difficult couplings, more powerful reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed. chempep.comrsc.org
Interactive Table: Comparison of Common Coupling Reagents for this compound
| Reagent Class | Example(s) | Additive(s) | Key Advantages | Potential Considerations |
| Carbodiimides | DIC, DCC | HOBt, HOAt | Cost-effective, base-free conditions possible | Racemization risk without additives, byproduct removal |
| Phosphonium Salts | PyBOP | DIPEA, Collidine | High efficiency, low racemization | Requires a base, higher cost |
| Aminium/Uronium Salts | HBTU, HATU | DIPEA, Collidine | Very high efficiency, rapid reactions | Requires a base, potential for side reactions with some amino acids |
Impact of Concentration on Coupling Efficiency
The concentration of reactants plays a crucial role in the efficiency of the coupling reaction in SPPS. Both coupling and deprotection reactions generally follow pseudo-first-order kinetics, meaning that the initial concentration of the reagents in the solution phase is a key determinant of the reaction rate. chemrxiv.org
However, there are practical limits to increasing concentration. It is essential to maintain the resin in a fully suspended state within the reaction solution to ensure complete accessibility of the reactive sites. biotage.com If the solution becomes too viscous (like molasses), it can lead to poor mixing, inefficient heat transfer if microwave energy is used, and ultimately, incomplete coupling reactions. biotage.com Therefore, an optimal concentration must be determined that maximizes reaction rates without compromising the physical handling and mixing of the resin slurry.
Fmoc Deprotection Strategies and Kinetics
The removal of the temporary Nα-Fmoc protecting group is a critical and repeated step in SPPS. The kinetics and efficiency of this deprotection step directly impact the purity of the final peptide by preventing deletion sequences that arise from incomplete Fmoc removal. scielo.org.mx The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). scholaris.cawikipedia.org The deprotection proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism, where the base abstracts the acidic proton on the fluorene (B118485) ring, leading to β-elimination and the release of dibenzofulvene (DBF). rsc.orgtotal-synthesis.com
The choice of base and its concentration are critical. While piperidine is widely used, other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can offer faster deprotection, which is beneficial for sterically hindered amino acids. peptide.com However, DBU is non-nucleophilic and does not trap the resulting DBF, necessitating the addition of a scavenger like piperidine to prevent side reactions. total-synthesis.compeptide.com Furthermore, strong bases like DBU can increase the risk of side reactions such as aspartimide formation. scholaris.capeptide.com The reaction time is also a key parameter; for a standard 20% piperidine/DMF solution, the half-life for Fmoc removal is very short, on the order of seconds. wikipedia.orgrsc.org However, for difficult sequences, longer deprotection times or more potent reagents may be necessary. chempep.com
Characterization of Dibenzofulvene Adduct Formation
Upon cleavage, the Fmoc group releases the highly reactive electrophile, dibenzofulvene (DBF). rsc.org To prevent this molecule from undergoing undesirable side reactions, such as alkylating the newly liberated N-terminal amine of the peptide chain, the deprotection is carried out using a large excess of a nucleophilic secondary amine like piperidine. total-synthesis.com Piperidine efficiently traps the DBF to form a stable piperidine-dibenzofulvene adduct. wikipedia.orgtotal-synthesis.com This adduct formation is crucial for driving the deprotection reaction to completion and for preventing the accumulation of reactive byproducts. The use of a secondary amine is important, as primary amines are also effective at trapping DBF, but tertiary amines are not. researchgate.net The formation of this stable adduct is a key reason why piperidine is preferred over non-nucleophilic bases like DBU for routine Fmoc deprotection. total-synthesis.compeptide.com
Monitoring Deprotection Progress in Situ
The formation of the piperidine-dibenzofulvene adduct provides a convenient method for monitoring the progress of the Fmoc deprotection reaction in real-time. This adduct is a strong chromophore with a characteristic UV absorbance maximum around 301 nm. iris-biotech.detec5usa.com By measuring the UV absorbance of the solution flowing from the reactor, automated peptide synthesizers can track the release of the Fmoc group. tec5usa.com This allows for the confirmation that the deprotection step is complete before proceeding to the next coupling cycle. This in-situ monitoring is invaluable for optimizing synthesis protocols, troubleshooting difficult sequences where deprotection may be slow, and ensuring high fidelity in the final peptide product. chempep.comiris-biotech.de The concentration of the released Fmoc-adduct can be quantified using the Lambert-Beer law, and this technique is also frequently used to determine the initial loading capacity of the resin. iris-biotech.de
Interactive Table: UV Absorbance Data for Monitoring Fmoc Deprotection
| Species | Wavelength (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Application |
| Piperidine-Dibenzofulvene Adduct | ~301 | ~7,800 | Real-time monitoring of Fmoc removal |
| Piperidine-Dibenzofulvene Adduct | ~290 | Varies | Alternative wavelength for monitoring, less prone to spectrometer error |
Note: The exact molar extinction coefficient can vary slightly depending on the solvent and spectrometer. iris-biotech.denih.gov
Trityl Group Removal and Side-Chain Deprotection Considerations
The trityl (Trt) group is a valuable acid-labile protecting group for the side-chain amide of glutamine, as seen in this compound. thermofisher.com Its removal is typically performed concurrently with the cleavage of the peptide from the resin support at the final stage of synthesis. uci.edu This is achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comuci.edu A standard cleavage cocktail consists of 95% TFA, with the remaining 5% composed of water and scavengers. thermofisher.compeptide.com
The Trt group is readily cleaved under these acidic conditions. thermofisher.com The acid protonates the ether linkage (in the case of Trt-protected Ser, Thr, Tyr) or the amide nitrogen (for Asn, Gln), facilitating the departure of the highly stable trityl cation. researchgate.net The deep yellow color often observed during the cleavage of peptides containing Trt-protected residues is due to this trityl cation chromophore. thermofisher.com While generally efficient, the complete removal of the Trt group from N-terminal glutamine residues may sometimes require extended cleavage times. thermofisher.com
Scavenger Selection and Optimization for Trityl Cation
The liberation of the trityl cation during acid-mediated deprotection poses a significant risk. This highly reactive and bulky electrophile can re-attach to nucleophilic side chains in the peptide, particularly the indole (B1671886) ring of tryptophan, but also the side chains of methionine and cysteine. researchgate.netsigmaaldrich.com To prevent these deleterious side reactions, "scavengers" are included in the TFA cleavage cocktail.
The primary role of a scavenger is to efficiently trap the trityl cation. researchgate.net Trialkylsilanes are particularly effective scavengers for this purpose. sigmaaldrich.comgoogle.com
Triisopropylsilane (TIPS) and Triethylsilane (TES) are commonly used. sigmaaldrich.comgoogle.com They act as hydride donors, reducing the trityl cation to the neutral triphenylmethane (B1682552) in an irreversible reaction. researchgate.netnih.gov This effectively quenches the electrophilicity of the cation. nih.gov The use of silane (B1218182) scavengers is strongly recommended when Trt groups are present. uci.edusigmaaldrich.com
Interactive Table: Common Scavengers for Trityl Cation
| Scavenger | Chemical Formula | Mechanism of Action | Primary Target |
| Triisopropylsilane (TIPS) | C₉H₂₂Si | Hydride donation to cation | Trityl cation, other carbocations |
| Triethylsilane (TES) | C₆H₁₆Si | Hydride donation to cation | Trityl cation, other carbocations |
| Water | H₂O | Proton source, scavenger | General purpose, t-butyl cation |
| 1,2-Ethanedithiol (EDT) | C₂H₆S₂ | Thiol-based scavenger | t-butyl cation, prevents Trp oxidation |
Prevention of Undesired Side Reactions During Deprotection
The removal of the Fmoc protecting group, a critical step in SPPS, is typically achieved using a secondary amine base like piperidine. However, this process can induce several side reactions, particularly with sensitive amino acid residues. For glutamine, a primary concern is the potential for pyroglutamate (B8496135) formation, a base-catalyzed cyclization of the N-terminal glutamine residue. While the trityl (Trt) protecting group on the side-chain amide of this compound offers significant protection against this and other side reactions like dehydration, the conditions of Fmoc deprotection still warrant careful consideration. peptide.compeptide.com
Another common issue in SPPS is the formation of aspartimide from aspartic acid residues, which can occur under both acidic and basic conditions. iris-biotech.debiotage.com While not directly involving glutamine, the strategies to mitigate this are relevant to general peptide synthesis integrity. These include adding HOBt to the piperidine deprotection solution or using weaker bases like piperazine. biotage.comresearchgate.net
The trityl group itself, while beneficial for preventing side-chain reactions and improving solubility, can present its own challenges. peptide.comnih.gov During the final cleavage of the peptide from the resin under acidic conditions (e.g., with TFA), the released trityl cations can cause alkylation of sensitive residues like tryptophan. thermofisher.com Therefore, the use of appropriate scavengers in the cleavage cocktail is crucial. thermofisher.com When this compound is at the N-terminus of a peptide, removal of the trityl group can be slow, potentially requiring extended cleavage times. peptide.com
Table 1: Strategies to Minimize Side Reactions During Deprotection
| Side Reaction | Causative Agent/Condition | Preventative Measure | Reference |
|---|---|---|---|
| Pyroglutamate Formation | Base-catalyzed cyclization of N-terminal Gln | Trityl (Trt) side-chain protection on Gln | peptide.compeptide.com |
| Aspartimide Formation | Acid or base treatment of Asp residues | Addition of HOBt to piperidine solution; use of piperazine | biotage.comresearchgate.net |
| Tryptophan Alkylation | Scavenger-free cleavage cocktail | Addition of appropriate scavengers during TFA cleavage | thermofisher.com |
| Incomplete Trt Deprotection | N-terminal Gln(Trt) residue | Extended cleavage times | peptide.com |
Resin Compatibility and Loading
Polystyrene-based resins, such as Wang resin and 2-chlorotrityl chloride (2-CTC) resin, are commonly used. 2-CTC resin is particularly advantageous as it is highly sensitive to acid, allowing for the cleavage of the peptide from the resin under mild acidic conditions that keep side-chain protecting groups intact. google.com This is beneficial for the synthesis of protected peptide fragments. The loading of Fmoc-amino acids onto 2-CTC resin is typically performed using the free acid in the presence of a tertiary amine like diisopropylethylamine (DIEA). researchgate.net
PEGylated resins, such as TentaGel, offer a more polar environment and can improve swelling properties, which can be beneficial for the synthesis of long or difficult peptide sequences. unibo.itissuu.com The compatibility of this compound with various resins allows for flexibility in designing synthetic strategies tailored to the specific target peptide. unibo.itissuu.com
Table 2: Resin Compatibility and Loading Characteristics for this compound
| Resin Type | Key Characteristics | Typical Loading Conditions | Reference |
|---|---|---|---|
| 2-Chlorotrityl chloride (2-CTC) | Highly acid-labile, allows for mild cleavage. | 1.0-1.2 eq. of amino acid, DIEA, 1-4 hours. | google.comresearchgate.net |
| Wang Resin | Polystyrene-based, common for C-terminal acids. | Standard coupling protocols. | unibo.it |
| TentaGel (PEG-PS) | PEGylated polystyrene, improved swelling and polarity. | Standard coupling protocols. | unibo.itissuu.com |
| ChemMatrix | Pure PEG resin, excellent swelling in various solvents. | Standard coupling protocols. | tandfonline.com |
Stereochemical Integrity and Epimerization Control
Maintaining the stereochemical purity of the incorporated amino acids is paramount in peptide synthesis. The D-configuration of this compound must be preserved throughout the coupling and deprotection cycles to ensure the synthesis of the correct peptide isomer.
Advanced Spectroscopic Monitoring of Chiral Purity
Ensuring the chiral purity of the final peptide requires robust analytical methods to detect and quantify any racemization that may have occurred. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose. windows.netphenomenex.comcat-online.com
Several polysaccharide-based CSPs have been shown to be effective in separating the enantiomers of Fmoc-protected amino acids, including Fmoc-Gln(Trt)-OH. windows.netphenomenex.com By developing specific HPLC methods, it is possible to achieve baseline separation of the D- and L-enantiomers, allowing for the precise determination of enantiomeric excess (ee). phenomenex.comchinacloudapi.cn The choice of mobile phase, including the organic modifier and acidic additives, is critical for achieving optimal separation. phenomenex.com
In addition to HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for assessing chiral purity, often through the use of chiral derivatizing agents or chiral solvating agents. sigmaaldrich.comnih.govrsc.org For this compound, 1H and 13C NMR spectra can provide detailed structural information, and specialized NMR techniques can be employed to detect the presence of the corresponding L-enantiomer. sigmaaldrich.comnih.gov Gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization is another highly sensitive method for determining enantiomeric purity. nih.govcat-online.com
Table 4: Spectroscopic Methods for Chiral Purity Analysis
| Technique | Principle | Application to this compound | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of D- and L-enantiomers using polysaccharide-based CSPs. | windows.netphenomenex.comchinacloudapi.cn |
| NMR Spectroscopy | Analysis of spectra in a chiral environment (e.g., with chiral solvating agents). | Provides structural confirmation and can detect diastereomeric differences. | sigmaaldrich.comnih.govrsc.org |
| GC-MS | Separation of volatile, derivatized enantiomers on a chiral column with mass spectrometric detection. | High-sensitivity quantification of enantiomeric purity after hydrolysis and derivatization. | nih.govcat-online.com |
| Trapped Ion Mobility Spectrometry | Separation of ions based on their size, shape, and charge. | Separation of diastereomeric ions formed by derivatization with a chiral agent. | acs.org |
Role of Fmoc D Gln Trt Oh in the Synthesis of Complex Peptide Architectures
D-Amino Acid Incorporation for Enhanced Peptide Stability and Bioactivity
The strategic inclusion of D-amino acids, such as D-glutamine, into peptide sequences is a well-established method for improving their pharmacokinetic and pharmacodynamic properties. This approach circumvents many limitations associated with naturally occurring L-peptides, which are often susceptible to rapid degradation in biological environments.
Resistance to Proteolytic Degradation in D-Peptide Containing Sequences
Peptides composed entirely or partially of D-amino acids exhibit significantly increased resistance to proteolytic degradation by endogenous enzymes (proteases and peptidases) that are specific for L-amino acid substrates frontiersin.orgmdpi.comnih.govtandfonline.comlifetein.com. This enhanced stability is a primary driver for their use in therapeutic applications, as it prolongs their biological half-lives and improves bioavailability. Research has shown that even partial substitution of L-amino acids with D-amino acids can confer substantial proteolytic resistance lifetein.compnas.org. For instance, peptides with D-amino acids at their termini or incorporated throughout the sequence have demonstrated remarkable stability in serum and lysosomal preparations compared to their all-L counterparts lifetein.compnas.org. One study found that replacing L-lysine and L-arginine residues with D-amino acids in an antimicrobial peptide led to remarkable stability against proteases frontiersin.orgnih.gov.
Synthesis of D-Peptide Based Therapeutics and Peptidomimetics
The ability to synthesize peptides with D-amino acid residues has opened new avenues in drug discovery and the development of advanced biomaterials. Fmoc-D-Gln(Trt)-OH is a key reagent in these synthetic efforts, enabling the precise incorporation of D-glutamine into complex peptide architectures.
Application in Drug Discovery and Development
D-amino acid-containing peptides are increasingly recognized for their therapeutic potential. Their enhanced stability against proteases, coupled with their ability to interact with biological targets, makes them attractive candidates for drug development mdpi.comnih.govtandfonline.com. Examples of drugs containing D-amino acids include nateglinide (B44641) (an antidiabetic) and PPACK (a thrombin inhibitor) mdpi.com. D-amino acid substitution can improve the efficacy of peptide-based drugs by increasing their half-life and reducing immunogenicity mdpi.comnih.govtandfonline.com. Furthermore, D-peptides can be used in peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties tandfonline.com. The incorporation of D-glutamine residues, facilitated by this compound, can contribute to the design of modified peptides with tailored properties for specific therapeutic targets pnas.orgnih.govpnas.org.
Design and Synthesis of Modified Peptides with D-Gln Residues
The synthesis of peptides incorporating D-Gln residues typically employs Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, where this compound serves as a standard building block sigmaaldrich.comnih.govsigmaaldrich.comnih.govnih.gov. The Fmoc protecting group allows for stepwise elongation of the peptide chain under mild conditions, while the Trt group on the glutamine side chain protects the amide functionality from participating in unwanted reactions during coupling and deprotection steps sigmaaldrich.comnih.govchemimpex.com. This protected derivative ensures that the D-glutamine residue is correctly incorporated into the growing peptide chain. Researchers utilize this compound to design peptides with specific sequences and properties, such as enhanced stability, altered receptor binding, or improved pharmacokinetic profiles pnas.orgnih.govpnas.org. For example, the incorporation of D-glutamine residues has been explored to stabilize peptide structures and protect them against enzymatic degradation researchgate.net.
Development of Mirror-Image Peptides and D-Proteins
The concept of "mirror-image" biology, involving peptides and proteins composed entirely of D-amino acids, is a rapidly advancing field nih.govnih.govmdpi.comresearchgate.net. These D-peptides and D-proteins are enantiomers of their natural L-counterparts and possess similar structural and functional capabilities but with enhanced resistance to proteolysis nih.govmdpi.com. This compound is a fundamental component for the chemical synthesis of these D-amino acid-based macromolecules nih.govnih.govnih.gov. The development of D-proteins, achieved through total chemical synthesis, opens up possibilities for creating mirror-image biological systems and novel therapeutic agents nih.govnih.govresearchgate.net. These D-proteins can be used in applications such as mirror-image phage display for identifying D-peptide binders or in protein crystallography to facilitate the determination of protein structures nih.govresearchgate.net.
Advanced Characterization and Analytical Techniques for Peptides Synthesized with Fmoc D Gln Trt Oh
Chromatographic Purity Assessment (HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone for assessing the purity of synthetic peptides. This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions. The separation is based on the differential hydrophobicity of the components as they interact with a nonpolar stationary phase (e.g., C18) and are eluted by a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govcreative-proteomics.com
The purity of the final peptide is determined by integrating the peak area of the target peptide and comparing it to the total area of all detected peaks in the chromatogram. nih.gov Detection is commonly performed using UV spectrophotometry at wavelengths of 214-220 nm, where the peptide backbone amide bonds absorb strongly. creative-proteomics.com For peptides containing aromatic residues, detection at 275-280 nm can also be employed. creative-proteomics.com The goal is to achieve a sharp, symmetrical peak for the desired peptide, well-resolved from any impurity peaks. nih.gov Research and quality control laboratories typically aim for purities exceeding 95% or 98% for most applications.
Table 1: Representative RP-HPLC Conditions for Peptide Purity Analysis
| Parameter | Typical Conditions | Purpose |
| Column | C18, C8 (e.g., 4.6 mm x 250 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. creative-proteomics.com |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. nih.gov |
| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) | Organic modifier to elute peptides from the column. nih.gov |
| Gradient | Linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 min) | To elute peptides with varying hydrophobicities. creative-proteomics.com |
| Flow Rate | 1.0 mL/min (analytical scale) | Controls the speed of the separation. nih.gov |
| Detection | UV at 214 nm or 220 nm | Wavelength for detecting peptide amide bonds. creative-proteomics.com |
| Column Temp. | 25-40 °C | To ensure reproducible retention times. usp.org |
Mass Spectrometric Analysis (ESI-MS, MALDI-TOF MS)
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and, by extension, the identity of peptides synthesized using Fmoc-D-Gln(Trt)-OH. Two soft ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are predominantly used for peptide analysis. creative-proteomics.com
Electrospray Ionization-Mass Spectrometry (ESI-MS) is often coupled with HPLC (LC-MS). rsc.org It generates multiply charged ions from the peptide solution, which allows for the analysis of high molecular weight molecules on mass analyzers with a limited mass-to-charge (m/z) range. creative-proteomics.com The resulting spectrum of m/z peaks can be deconvoluted to determine the parent molecular weight with high accuracy. ESI-MS is particularly useful for analyzing complex mixtures and for providing detailed structural information through tandem mass spectrometry (MS/MS) fragmentation. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) involves co-crystallizing the peptide with a UV-absorbing matrix. creative-proteomics.com A laser pulse desorbs and ionizes the peptide, typically generating singly charged ions. creative-proteomics.com The time it takes for these ions to travel through a flight tube to the detector is proportional to their m/z, allowing for accurate mass determination. MALDI-TOF is known for its high sensitivity, tolerance to salts, and speed, making it excellent for rapid screening of synthesis products and purity checks. semanticscholar.org
Table 2: Comparison of ESI-MS and MALDI-TOF MS for Peptide Analysis
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Ionization State | Typically produces multiply charged ions [M+nH]n+. creative-proteomics.com | Primarily produces singly charged ions [M+H]+. creative-proteomics.com |
| Coupling | Easily coupled with liquid chromatography (LC-MS). rsc.org | Typically performed on solid samples (offline analysis). |
| Sample Throughput | Lower, as it is often coupled with a chromatographic separation. | Higher, suitable for rapid analysis of many samples. semanticscholar.org |
| Salt Tolerance | Less tolerant to salts and buffers. | More tolerant to non-volatile buffers and salts. semanticscholar.org |
| Molecular Weight Range | Very high, due to the formation of multiply charged ions. | Very high, well-suited for large biomolecules. creative-proteomics.com |
| Primary Application | Detailed structural analysis (LC-MS/MS), analysis of complex mixtures. nih.gov | Rapid mass confirmation, purity assessment, imaging. semanticscholar.org |
Chiral Purity and Enantiomeric Excess Determination (Chiral HPLC)
The use of a D-amino acid building block like this compound mandates the verification of the peptide's chiral purity. Racemization, the conversion of a D-amino acid to its L-enantiomer (or vice-versa), can occur during amino acid activation or peptide coupling steps in the synthesis. digitellinc.com Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of the final peptide or its constituent amino acids.
This analysis can be performed in two main ways:
Direct Analysis of the Peptide: The intact peptide is analyzed on a chiral stationary phase (CSP) that can differentiate between diastereomers (peptides differing in the stereochemistry at one or more centers).
Analysis after Hydrolysis: The peptide is first hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then analyzed on a CSP to quantify the ratio of D-Gln to L-Gln. digitellinc.com This method is often preferred as it directly measures the enantiomeric purity of the specific amino acid residue. nih.gov
Various types of CSPs are employed for the separation of amino acid and peptide enantiomers, including those based on cyclodextrins, crown ethers, and macrocyclic glycopeptides like teicoplanin. mdpi.comsigmaaldrich.comchromatographyonline.com The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers, allowing for accurate quantification. sigmaaldrich.com
Table 3: Chiral Stationary Phases (CSPs) for Amino Acid and Peptide Enantiomer Separation
| CSP Type | Chiral Selector Principle | Typical Analytes |
| Macrocyclic Glycopeptide | (e.g., Teicoplanin, Vancomycin) Complexation involving hydrogen bonding, ionic, and dipole interactions. sigmaaldrich.com | Underivatized amino acids, small peptides. chromatographytoday.com |
| Crown Ether | Host-guest complexation with the primary amine of the amino acid. mdpi.comchromatographyonline.com | Underivatized amino acids, particularly those with primary amino groups. |
| Cyclodextrin-Based | Inclusion complexation within the cyclodextrin (B1172386) cavity. mdpi.com | Often requires derivatization of the amino acids. |
| Ligand Exchange | Formation of diastereomeric metal complexes (e.g., with Cu(II)) on the stationary phase. nih.gov | Underivatized amino acids. |
Spectrophotometric Monitoring of Reaction Progress
In Fmoc-based solid-phase peptide synthesis (SPPS), the repetitive removal of the N-terminal Fmoc protecting group is a critical step in each cycle of amino acid addition. The progress of this deprotection reaction can be conveniently monitored in real-time using UV-Vis spectrophotometry. tec5usa.combachem.com
The Fmoc group is cleaved by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov This reaction releases the fluorenyl group, which subsequently reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.gov This adduct is a strong chromophore with a distinct UV absorbance maximum around 300 nm. tec5usa.com By continuously monitoring the absorbance of the solution flowing from the synthesis reactor, one can track the release of this adduct. The deprotection reaction is considered complete when the absorbance returns to baseline, indicating that all Fmoc groups have been removed and the adduct has been washed away. bachem.com This quantitative, non-invasive monitoring allows for the optimization of deprotection times for each coupling cycle, ensuring complete reaction and preventing deletion sequences, which is particularly useful in automated peptide synthesizers. tec5usa.comnih.gov
Emerging Research Directions and Future Perspectives
Sustainable Peptide Synthesis with Fmoc-D-Gln(Trt)-OH
The chemical industry is increasingly focused on developing greener synthetic processes to minimize environmental impact. Peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), traditionally relies on large volumes of organic solvents, prompting research into more sustainable alternatives.
Chemoenzymatic Peptide Synthesis Incorporating this compound
Chemoenzymatic synthesis combines the specificity and mild conditions of enzymatic reactions with the versatility of chemical synthesis. While this compound is primarily used in chemical SPPS, its incorporation into chemoenzymatic strategies is an emerging area. Enzymes can be employed for specific peptide bond formations (ligation) or for selective modifications of peptide chains. The D-configuration of glutamine in this compound presents unique opportunities for enzyme recognition and catalysis, potentially leading to novel peptide architectures or improved synthesis routes. Research is exploring the use of enzymes to catalyze fragment condensation or to perform selective side-chain modifications on peptides synthesized with D-amino acid building blocks like this compound.
Role in Peptide-Based Biomaterials and Nanotechnology
Peptides containing D-amino acids, synthesized using building blocks like this compound, are gaining significant attention in the development of advanced biomaterials and nanotechnology applications. The inclusion of D-amino acids typically confers increased resistance to enzymatic degradation by proteases, enhancing the stability and longevity of peptide-based constructs in biological environments activotec.com. This property is highly desirable for therapeutic peptides, drug delivery systems, and tissue engineering scaffolds. This compound can be incorporated into self-assembling peptides that form hydrogels or nanostructures for drug delivery, regenerative medicine, and biosensing. The unique structural and interactive properties imparted by D-Gln residues can be leveraged to design peptides with tailored functionalities for specific nanotechnological applications.
Computational Design and Modeling of D-Gln Containing Peptides
Computational chemistry plays a pivotal role in the rational design and optimization of peptides. For peptides incorporating D-amino acids, such as those synthesized using this compound, computational modeling techniques like molecular dynamics simulations, docking studies, and quantitative structure-activity relationship (QSAR) analyses are invaluable. These methods can predict how the incorporation of D-Gln residues affects peptide conformation, stability, binding affinity to targets, and susceptibility to enzymatic cleavage. By understanding these effects at a molecular level, researchers can computationally design peptides with desired properties for therapeutic or material science applications, guiding experimental synthesis efforts.
Expanding the Repertoire of D-Amino Acid Derivatives for SPPS
The continuous expansion of the available repertoire of Fmoc-protected D-amino acid derivatives is fundamental to advancing peptide synthesis. This compound represents a crucial component in this growing library, providing a reliable and well-characterized building block for introducing D-glutamine into peptide sequences using standard Fmoc/tBu SPPS protocols sigmaaldrich.comaltabioscience.compeptanova.de. The availability of a wide range of high-purity D-amino acid derivatives allows researchers to systematically explore the impact of D-amino acid incorporation on peptide structure, stability, and biological activity, thereby enabling the development of novel peptide therapeutics, diagnostics, and biomaterials with enhanced properties.
Q & A
Q. What are the optimal storage conditions and solvent compatibility for Fmoc-D-Gln(Trt)-OH in peptide synthesis?
this compound should be stored as a powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (up to 2 years). Solutions in DMSO (up to 90 mg/mL) must be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to prevent degradation. DMSO is preferred due to its high solubility, but compatibility with other solvents (e.g., DMF) should be tested for specific reaction conditions .
Q. What methodological considerations are critical when preparing working solutions of this compound for SPPS?
Use fresh, anhydrous DMSO and ensure complete solubilization via sonication (30–60 seconds) and gentle heating (35–40°C). Calculate molarity based on molecular weight (610.7 g/mol ) and verify solubility in reaction solvents (e.g., DMF or NMP). Aliquot solutions to avoid freeze-thaw cycles, which can degrade the compound. For in vivo studies, prepare working solutions immediately before use .
Advanced Research Questions
Q. How does the trityl (Trt) protection in this compound affect coupling efficiency and side-chain reactivity during SPPS?
The Trt group protects glutamine’s side-chain amine, enabling selective deprotection under mild acidic conditions (95% TFA, 1–3 hours ) without alkylating tryptophan. However, its steric bulk may reduce coupling efficiency. Mitigate this by using double coupling protocols with activating agents like HATU/DIPEA and monitoring completion via Kaiser or chloranil tests . Post-coupling, confirm efficiency via LC-MS .
Q. What activation strategies minimize enantiomerization risks when incorporating this compound into chiral sequences?
Use carbodiimide-based reagents (DIC/HOBt) at 0–4°C to suppress racemization. Avoid prolonged exposure to strong bases (e.g., piperidine) during Fmoc deprotection by limiting treatments to 2 × 5 minutes . Collidine as a base in uronium/phosphonium-mediated couplings further reduces enantiomerization .
Q. How can this compound be implemented as a reference standard in regulatory-compliant peptide analysis?
Characterize the compound via HPLC (≥98% purity) , mass spectrometry (confirming [M+H]+ at m/z 611.2), and NMR . For method validation, perform spike recovery studies in peptide matrices to demonstrate ±2% accuracy against pharmacopeial standards (USP/EP). Document stability under ICH Q2(R1) guidelines .
Q. What experimental parameters optimize Trt group removal while preserving peptide integrity?
Deprotect with 95% TFA, 2.5% H₂O, and 2.5% triisopropylsilane (TIS) for 2 hours at 25°C . TIS scavenges cations to prevent side reactions. Precipitate peptides in cold diethyl ether (0°C) and lyophilize. Confirm deprotection via LC-MS of crude products .
Q. How does this compound performance compare to other glutamine derivatives in peptide purity?
Compared to Boc-Gln derivatives, this compound exhibits 5–10% higher purity by RP-HPLC due to reduced diketopiperazine formation. Its D-configuration requires circular dichroism monitoring to ensure stereochemical fidelity in bioactive L-peptides. However, solubility in SPPS-compatible solvents (DMF, NMP) enhances coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
